methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate
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Overview
Description
Methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is a chemical compound belonging to the class of isochromenes, which are characterized by their fused benzene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 6-chloro-1,3-dihydro-1H-isochromene-1-carboxylic acid methyl ester using a strong acid like sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly at the chloro position, can yield a variety of substituted isochromenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Various substituted isochromenes.
Scientific Research Applications
Chemistry: In chemistry, methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the medicinal applications of this compound and its derivatives. It may serve as a precursor for drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.
Comparison with Similar Compounds
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: This compound is structurally similar but differs in the position of the chloro group.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another related compound used in the synthesis of antibacterial drugs.
Uniqueness: Methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate stands out due to its specific structural features and reactivity, which make it suitable for various applications that other similar compounds may not be able to fulfill.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 6-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(13)16-9/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBHTTRAFARBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C=CC(=C2)Cl)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045191 |
Source
|
Record name | Methyl 6-chloro-3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951896-50-7 |
Source
|
Record name | Methyl 6-chloro-3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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